molecular formula C9H15BrO2 B8354846 1-[2-Bromoethyl]cyclopentanecarboxylic acid methyl ester

1-[2-Bromoethyl]cyclopentanecarboxylic acid methyl ester

Cat. No.: B8354846
M. Wt: 235.12 g/mol
InChI Key: OEIWBNJAPVCZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Bromoethyl]cyclopentanecarboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H15BrO2 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

methyl 1-(2-bromoethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C9H15BrO2/c1-12-8(11)9(6-7-10)4-2-3-5-9/h2-7H2,1H3

InChI Key

OEIWBNJAPVCZOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (56 mL, 396 mmol) in TI-IF (85 mL) was added dropwise a solution of n-butyl lithium (240 mL, 393 mmol, 1.6M) in hexanes at −10° C. while maintaining the temperature below 0° C. After addition, the solution was stirred for 30 min at 0° C. To this, a solution of cyclopentanecarboxylic acid methyl ester (37.4 g, 263 mmol) in THF (50 mL) was added dropwise at −70° C. maintaining the internal temperature between −60 to −70° C. After addition, the reaction mixture was stirred for 1 h at −50 to −60° C. Then, a solution of 1,2-dibromoethane (47 mL, 545 mmol) in THF (50 mL) was added dropwise and the light brown suspension was stirred for 1 h at −70 to −60° C. Then, it was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured into a saturated aqueous solution of ammonium chloride (200 mL) and the organic compound was extracted into ether (2×100 mL). The combined extracts were washed with a saturated solution of sodium chloride (150 mL) and dried over anhydrous magnesium sulfate. After filtration of the drying agent, the solution was concentrated under vacuum and the resulting residue was distilled at 95-105° C./2.5 mm Hg to obtain 49.6 g (80% yield) of 1-[2-bromoethyl]cyclopentanecarboxylic acid methyl ester as a colorless oil.
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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